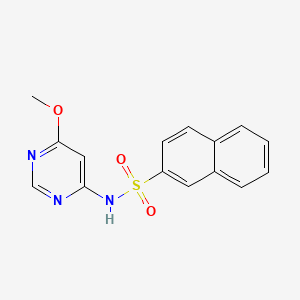

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15-9-14(16-10-17-15)18-22(19,20)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPWEVJEWLKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide typically involves the following steps:

Formation of the Naphthalene-2-sulfonamide: This can be achieved by reacting naphthalene-2-sulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Pyrimidine Moiety: The naphthalene-2-sulfonamide is then reacted with 6-methoxypyrimidine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrimidine ring.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfenamide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the sulfonamide group on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.

Reduction: Formation of naphthalene-2-sulfinamide or naphthalene-2-sulfenamide.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Inhibition of Sodium Channels

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide has been identified as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7. This property is crucial for developing treatments for pain disorders, as these channels play a significant role in the transmission of pain signals. The compound's ability to modulate neuronal excitability makes it a candidate for pain management therapies . -

Fatty Acid Binding Protein Inhibition

Research indicates that derivatives of naphthalene-1-sulfonamide, which share structural similarities with this compound, act as potent inhibitors of fatty acid binding protein 4 (FABP4). This protein is implicated in metabolic and inflammatory diseases such as diabetes and atherosclerosis. In vivo studies demonstrated that these inhibitors improved glucose and lipid metabolism, highlighting their therapeutic potential in treating metabolic disorders . -

Proteasome Inhibition

Compounds related to naphthalene sulfonamides have shown promise as proteasome inhibitors. These inhibitors can selectively target malignant cells by disrupting protein degradation pathways, which are often upregulated in cancerous tissues. This mechanism suggests potential applications in cancer therapy, where proteasome inhibition can lead to increased apoptosis in tumor cells .

Biochemical Applications

-

Molecular Docking Studies

Computational studies have assessed the binding affinities of this compound to various biological targets, including DNA gyrase and viral proteases. These studies provide insights into the compound's mechanism of action at the molecular level and its potential effectiveness against bacterial and viral infections . -

Structure-Based Drug Design

The compound's structure allows for modifications that can enhance its biological activity or selectivity towards specific targets. Structure-based design strategies have been employed to optimize its pharmacological properties, leading to the development of more effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell replication.

Comparison with Similar Compounds

Key Observations :

- The 6-methoxy group in the target compound may enhance electron-donating effects compared to unsubstituted pyrimidines (e.g., ).

- Carboxamide-linked derivatives () replace the sulfonamide with a carboxamide, altering hydrogen-bonding capacity.

Physicochemical Properties

Melting Points and Solubility

Comparative data for selected analogs:

Key Observations :

- The adamantane derivative () shows lower solubility due to its bulky hydrophobic group.

- Carbamoyl-linked compounds () exhibit distinct IR peaks (C=O stretch) compared to sulfonamides.

Enzyme Inhibition and Antioxidant Potential

- Cholinesterase Inhibition : Analogous compounds like N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide () show potent BuChE inhibition (Ki < 1 µM) via π-π stacking and hydrogen bonding. The methoxy group in the target compound may similarly enhance interactions with aromatic residues (e.g., TRP286 in AChE) .

- Antioxidant Activity : Adamantane-containing sulfonamides (e.g., ) exhibit radical-scavenging properties, suggesting that electron-donating groups (e.g., methoxy) could augment antioxidant efficacy .

Molecular Docking Insights

Key Observations :

- Yields for sulfonamide derivatives typically range from 50–70%, depending on steric hindrance and reagent reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the methoxypyrimidine moiety may be introduced using 4-chloro-6-methoxy-2-(methylthio)pyrimidine as a precursor, followed by sulfonamide coupling with naphthalene-2-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients to ensure high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming proton and carbon environments, particularly the methoxy (-OCH₃) and sulfonamide (-SO₂NH-) groups. X-ray crystallography provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in similar sulfonamide derivatives . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at λ ~254 nm is standard for purity assessment. Thin-Layer Chromatography (TLC) using silica plates and visualizing agents (e.g., ninhydrin for amines) provides rapid qualitative checks. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can contradictions in crystallographic data for sulfonamide derivatives be resolved?

- Methodological Answer : Discrepancies in X-ray data may arise from disorder or twinning. Refinement using SHELXL (with TWIN/BASF commands) can model twinned structures. Complementary techniques like solid-state NMR or Raman spectroscopy validate hydrogen-bonding patterns and molecular packing .

Q. What computational strategies are effective for studying the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., Glide, AutoDock) against protein structures (e.g., cholinesterases, PDB: 4EY7/5DYW) identifies binding modes. Molecular dynamics simulations (AMBER or GROMACS) assess stability and binding free energies. QSAR models predict activity based on substituent effects .

Q. How do substituent modifications on the pyrimidine ring influence bioactivity?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., halogens, alkyl groups) at the pyrimidine 4- or 6-positions. Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes. Computational analysis (e.g., electrostatic potential maps) correlates electronic properties with efficacy .

Q. What role do hydrogen-bonding networks play in the compound’s solubility and stability?

- Methodological Answer : Graph set analysis (Etter’s formalism) maps hydrogen-bonding motifs in crystal structures. Solubility is assessed via shake-flask methods in buffered solutions (pH 1–13). Stability under thermal stress is evaluated using Differential Scanning Calorimetry (DSC) .

Q. How can researchers address inconsistencies in biological assay results across different studies?

- Methodological Answer : Validate assay protocols using positive controls (e.g., known inhibitors for enzyme assays). Reproducibility is ensured by adhering to standardized guidelines (e.g., OECD for cytotoxicity). Meta-analyses of published data identify confounding variables (e.g., cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.